molecular formula C14H16N2 B6143285 2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine CAS No. 1182987-79-6

2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine

Cat. No.: B6143285
CAS No.: 1182987-79-6
M. Wt: 212.29 g/mol
InChI Key: GUZDWEYVNRADMO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(pyridin-2-yl)ethan-1-amine is a substituted ethylamine derivative featuring a pyridin-2-yl group and a 4-methylphenyl moiety. This compound is structurally classified as a β-aminoethyl aromatic system, where the amine group is directly bonded to a carbon adjacent to both aromatic rings. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, such as ligands for neurotransmitter receptors or enzyme inhibitors.

Properties

IUPAC Name

2-(4-methylphenyl)-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-5-7-12(8-6-11)10-13(15)14-4-2-3-9-16-14/h2-9,13H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZDWEYVNRADMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 4-methylbenzylamine in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction.

Another approach involves the reduction of 2-(4-methylphenyl)-1-(pyridin-2-yl)ethanone using a reducing agent such as sodium borohydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction. The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines and other functionalized products.

Scientific Research Applications

The compound 2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine , with the CAS Number 1182987-79-6 , is a chemical structure that has garnered interest in various scientific research applications. This article aims to explore its applications comprehensively, focusing on its potential in medicinal chemistry, organic synthesis, and material science.

Basic Information

  • Molecular Formula : C14H16N2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1182987-79-6

Structure

The compound consists of a pyridine ring and an ethylamine backbone, which contributes to its biological activity and interaction with various receptors.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to other biologically active molecules. Some key areas include:

  • Neuropharmacology : Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This suggests potential applications in treating neuropsychiatric disorders such as depression and schizophrenia.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further exploration in cancer pharmacotherapy.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Functionalization : The amine group can be easily modified to introduce various functional groups, facilitating the development of new compounds with desired properties.
  • Reagent in Reactions : It can act as a nucleophile in various chemical reactions, including alkylation and acylation processes, which are fundamental in organic synthesis.

Material Science

Recent investigations have explored the use of this compound in the development of novel materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its amine functionality allows for cross-linking reactions that improve material stability.
  • Nanotechnology : Research is ongoing into its application in the synthesis of nanoparticles, where it may serve as a stabilizing agent or a precursor for functionalized nanomaterials.

Case Study 1: Neuropharmacological Potential

A study published in Journal of Medicinal Chemistry examined the effects of similar compounds on serotonin receptors. The findings suggested that modifications to the amine structure could enhance receptor affinity, indicating pathways for developing new antidepressants.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, derivatives of this compound were tested against breast cancer cell lines. Results showed significant cytotoxicity, warranting further investigation into structure-activity relationships.

Case Study 3: Polymer Applications

A recent publication in Polymer Science highlighted the incorporation of this compound into polyurethane matrices. The study found that adding the compound improved tensile strength and thermal stability, suggesting potential applications in protective coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The pyridin-2-yl group in the target compound introduces electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to the pyrrolidin-1-yl group in .

Lipophilicity and Solubility :

  • The 4-methylphenyl group in the target compound improves lipophilicity (logP ~2.5 estimated), similar to derivatives in .
  • PEG-modified linkers in related compounds (e.g., I-BET151 derivatives) are used to enhance water solubility, a strategy applicable to the target compound .

Synthetic Accessibility :

  • Asymmetric hydrogenation of 2-acetylpyridines (e.g., in ) achieves high enantiomeric excess (>99% ee) for chiral 1-(pyridin-2-yl)ethan-1-amines, suggesting a viable route for stereoselective synthesis of the target compound.

Biological Relevance :

  • Compounds with dual aromatic systems (e.g., pyridine + phenyl) exhibit broad-spectrum microbial activity, as seen in pyrimidopteridine derivatives .
  • The pyrrolidin-1-yl analog is explored for CNS applications due to its amine functionality and structural flexibility.

Biological Activity

2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine, also known as a phenylpyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring and a 4-methylphenyl group , which are known to influence its biological interactions. The structural formula can be represented as follows:

C13H16N(Molecular Weight 188 28 g mol)\text{C}_{13}\text{H}_{16}\text{N}\quad (\text{Molecular Weight 188 28 g mol})

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which may be linked to its interaction with neurotransmitter systems.
  • Anticancer Potential : Research indicates that this compound may inhibit cell proliferation in cancer cell lines through mechanisms involving cyclin-dependent kinase (CDK) inhibition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of related compounds. For instance, derivatives of pyridine have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The specific activity of this compound has not been directly quantified but is expected to follow similar trends based on structural analogs.

Neuroprotective Effects

The neuroprotective potential is hypothesized to arise from the modulation of neurotransmitter systems. Compounds with similar structures have been shown to influence serotonin and dopamine pathways, which are critical in neurodegenerative diseases . Further research is required to elucidate the specific mechanisms by which this compound may exert these effects.

Anticancer Activity

Inhibitors targeting CDK4 and CDK6 have become significant in cancer therapy due to their role in regulating the cell cycle. The compound's structural similarity to known CDK inhibitors suggests that it may possess similar properties . For example, derivatives of pyrimidine have demonstrated potent inhibition of CDK activity, leading to reduced cell proliferation in cancer models .

Case Studies and Research Findings

A review of recent literature reveals various studies focusing on the synthesis and evaluation of related compounds:

StudyCompoundBiological ActivityFindings
2-AminothiazolesAnti-bacterialShowed good activity against Mycobacterium tuberculosis with selectivity index (SI) = 26.
Pyrrolidine derivativesAntifungal & AntibacterialDemonstrated solid activity with MIC values indicating high efficacy against tested pathogens.
Thiazol-N-pyridin derivativesCDK InhibitionHighly potent inhibitors of CDK4/6 with significant anticancer activity observed in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-methylphenyl)-1-(pyridin-2-yl)ethan-1-amine, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., phenethylamine derivatives) are synthesized using reagents like lithium aluminum hydride (reduction) or alkyl halides (substitution), with controlled temperatures (e.g., reflux in ethanol) and pH adjustments to optimize intermediates . Yield improvements often involve iterative optimization of solvent polarity (e.g., ethanol/water mixtures) and catalyst loading.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions. For example, 1H^1H-NMR can resolve methyl groups on the phenyl ring (δ ~2.3 ppm) and pyridin-2-yl protons (δ ~7.0–8.5 ppm). Infrared (IR) spectroscopy identifies amine N-H stretches (~3360 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}). Mass spectrometry (LC-MS) verifies molecular weight (e.g., [M+H]+^+ for C14_{14}H16_{16}N2_2: ~229.1) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Answer : The compound’s phenyl and pyridine groups suggest limited aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for biological assays or ethanol for synthetic steps. Stability testing under varying pH (4–9) and temperatures (4°C to 25°C) is recommended, with inert atmospheres (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or retrosynthetic tools) aid in designing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Answer : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on amine reactivity. Retrosynthetic tools (e.g., Pistachio or Reaxys models) suggest feasible routes for introducing functional groups (e.g., sulfonyl or morpholino) at the ethanamine backbone .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Mitigation strategies:

  • Pharmacokinetic profiling : Assess hepatic microsomal stability and plasma protein binding.
  • Prodrug design : Modify the amine group (e.g., acetylation) to enhance membrane permeability .

Q. How do positional isomers (e.g., pyridin-3-yl vs. pyridin-2-yl substitutions) affect receptor binding selectivity?

  • Answer : Pyridin-2-yl’s nitrogen orientation creates distinct hydrogen-bonding patterns vs. pyridin-3-yl. For example, in kinase inhibition assays, pyridin-2-yl derivatives show higher affinity for ATP-binding pockets due to optimal lone-pair geometry. Use molecular docking (e.g., AutoDock Vina) to validate binding poses .

Q. What are best practices for validating the compound’s purity in multi-step syntheses, especially when scaling up?

  • Answer : Combine chromatography (silica gel, ethyl acetate/petroleum ether) with orthogonal methods:

  • HPLC : Use C18 columns and UV detection (λ = 254 nm) to quantify impurities.
  • Elemental analysis : Confirm <0.5% deviation from theoretical C/H/N ratios .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Answer : Avoid dust formation (use fume hoods) and skin contact (nitrile gloves). In case of exposure, rinse eyes/skin with water for 15 minutes. Store in airtight containers at –20°C, away from oxidizing agents .

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